molecular formula C11H12ClNO B14258441 (4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole CAS No. 221196-90-3

(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14258441
CAS No.: 221196-90-3
M. Wt: 209.67 g/mol
InChI Key: VANROMRJBPGFTM-JTQLQIEISA-N
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Description

(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole is a chiral compound with a unique structure that includes a benzyl group, a chloromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of (S)-glycidol with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) in stoichiometric amounts. This reaction leads to the formation of cyclic chloromethyl sulfite or sulfate derivatives, which can then be further processed to obtain the desired oxazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives with altered electronic properties.

Scientific Research Applications

(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole is unique due to its specific combination of a benzyl group, a chloromethyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

221196-90-3

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H12ClNO/c12-7-11-13-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1

InChI Key

VANROMRJBPGFTM-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](N=C(O1)CCl)CC2=CC=CC=C2

Canonical SMILES

C1C(N=C(O1)CCl)CC2=CC=CC=C2

Origin of Product

United States

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